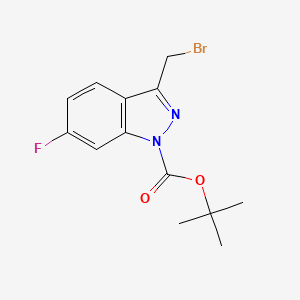

叔丁基 3-(溴甲基)-6-氟-1H-吲唑-1-甲酸酯

描述

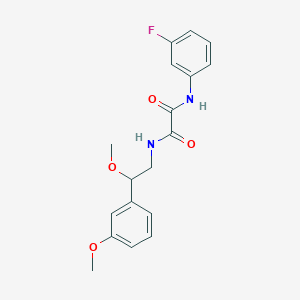

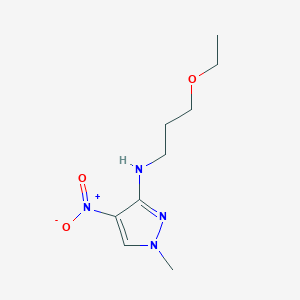

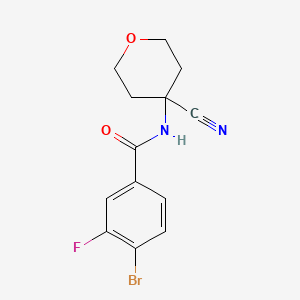

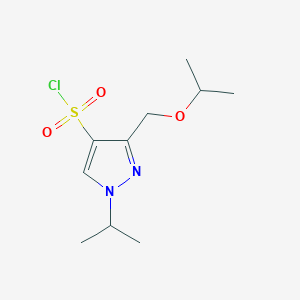

“Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate” is a chemical compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a fluorine atom, and an indazole ring. The exact structure and properties would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

The bromomethyl group in the compound is a good leaving group, so it might undergo nucleophilic substitution reactions. The indazole ring could potentially be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For a compound with similar functional groups, we might expect it to be a solid at room temperature, but without specific data, this is speculative .科学研究应用

1. 1H-吲唑衍生物合成中的中间体叔丁基 3-(溴甲基)-6-氟-1H-吲唑-1-甲酸酯在 1H-吲唑衍生物的合成中作为重要的中间体。它是通过取代反应获得的,其结构通过各种光谱方法和 X 射线衍射得到证实。密度泛函理论 (DFT) 计算被用来分析其分子结构,揭示了该化合物的稳定和不稳定构象异构体。此外,其理化性质,包括分子静电势和前沿分子轨道,通过 DFT 进行了探索 (Ye 等人,2021 年)。

2. 二氟甲基化化合物的合成该化合物用于合成吲唑、苯并三唑、咪唑、吲哚和吡唑的各种二氟甲基化衍生物。描述了在温和条件下涉及氯二氟甲烷的优化 N-1-二氟甲基化工艺,与需要高压和高温的传统方法相比,提供了一种更安全、更方便的方法 (Hong 等人,2020 年)。

3. 氟合成中羧酸的保护在氟合成中,叔丁基醇的氟衍生物(包括所讨论的化合物)被开发用于保护羧酸。该工艺能够在氟相中有效保护和固定中等大小的非极性羧酸,促进后续的合成操作 (Pardo 等人,2001 年)。

作用机制

Mode of Action

The mode of action of this compound is likely through its bromomethyl group. This group is electrophilic and can undergo reactions with nucleophilic sites on its biological targets . The exact nature of these interactions would depend on the specific target molecule.

Biochemical Pathways

Compounds with bromomethyl groups often participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This could potentially lead to modifications of biological targets and affect downstream biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the bromomethyl group and thus the compound’s overall action .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVPTCZPLVIMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2909093.png)

![3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2909094.png)

![1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B2909099.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2909102.png)

![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)